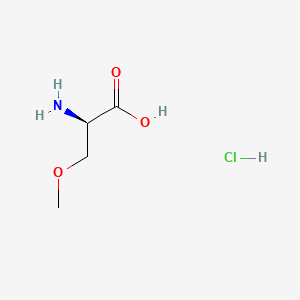

(R)-2-Amino-3-methoxypropanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-methoxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVBPFPOCWZCE-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719228 | |

| Record name | O-Methyl-D-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86118-10-7 | |

| Record name | O-Methyl-D-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Amino-3-methoxypropanoic acid hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (R)-2-Amino-3-methoxypropanoic acid hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development and chemical synthesis. Chiral molecules, in particular, demand rigorous characterization to ensure stereochemical purity and, consequently, therapeutic efficacy and safety. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound (CAS: 86118-10-7), a key chiral building block in the synthesis of pharmaceuticals like Lacosamide[1][2]. We will move beyond a simple listing of methods to detail the underlying logic, demonstrating how a synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, chiral analysis, and X-ray diffraction creates a self-validating system for structural confirmation.

Introduction: The Imperative of Stereochemical Integrity

This compound is a non-proteinogenic amino acid derivative. Its structure features a chiral center at the alpha-carbon (C2), meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer provides the desired biological activity, while the other may be inactive or even cause adverse effects. Therefore, confirming not only the molecular connectivity but also the absolute configuration—in this case, the (R)-configuration—is of paramount importance.

This guide presents an integrated analytical strategy to provide unequivocal proof of structure and stereochemistry, ensuring the quality and identity of this critical intermediate.

Foundational Analysis: Confirming Molecular Formula and Composition

The first step in any structure elucidation is to confirm the elemental composition and molecular weight. These foundational data points constrain the possible structures and validate the identity of the bulk material.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is superior to nominal mass MS for this initial step because it provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for calculating a unique and unambiguous molecular formula. For an amino acid hydrochloride, analysis is typically performed in positive ion mode, where the free amino acid is protonated.[3]

The expected protonated molecule is [C₄H₉NO₃ + H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight (Free Base) | 119.12 g/mol [4] |

| Exact Mass (Free Base) | 119.05824 |

| Expected m/z [M+H]⁺ | 120.06552 |

| Molecular Weight (HCl Salt) | 155.58 g/mol [5] |

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can further validate the structure by breaking the molecule into predictable fragments. The most important fragmentation for amino acids is typically the loss of the carboxyl group.[6]

-

Key Expected Fragments:

-

[M+H - H₂O]⁺: m/z 102.0549

-

[M+H - COOH]⁺ (Amine Fragment): m/z 75.0651

-

Loss of the methoxymethyl group [M+H - CH₂OCH₃]⁺: m/z 75.0236

-

Elemental Analysis

Trustworthiness: While HRMS provides the molecular formula, elemental analysis offers orthogonal validation by directly measuring the mass percentage of Carbon, Hydrogen, and Nitrogen. For the hydrochloride salt, chlorine content can also be determined. The experimental percentages must align with the theoretical values for the proposed formula, C₄H₁₀ClNO₃.

| Element | Theoretical Mass % |

| Carbon | 30.88% |

| Hydrogen | 6.48% |

| Chlorine | 22.77% |

| Nitrogen | 9.00% |

| Oxygen | 30.86% |

A successful correlation between HRMS and elemental analysis provides high confidence in the molecular formula.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[7] For this compound, we expect to see characteristic absorptions for an amine salt, a carboxylic acid, and an ether.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Rationale |

| Ammonium | N-H Stretch | 3100 - 2800 (broad) | The protonated amine (-NH₃⁺) exhibits broad stretching vibrations, often overlapping with C-H stretches. |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) | Strong hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band. |

| Carboxylic Acid | C=O Stretch | ~1730 - 1700 | The carbonyl stretch is a strong, sharp indicator of the carboxylic acid group. |

| Ether | C-O Stretch | ~1150 - 1085 | The asymmetric C-O-C stretch confirms the presence of the methoxy group. |

| Alkyl | C-H Stretch | 3000 - 2850 | Standard absorptions for sp³ hybridized C-H bonds. |

The resulting FTIR spectrum acts as a molecular "fingerprint" and confirms the presence of the key functional components suggested by the molecular formula.[8]

Constructing the Molecular Skeleton: 1D and 2D NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular backbone and confirm the placement of each functional group. For this molecule, a combination of 1D and 2D experiments is essential.

Predicted ¹H and ¹³C NMR Data

Solvent: D₂O (Deuterium Oxide is a common choice for water-soluble amino acid hydrochlorides)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 (-COOH) | - | - | ~171-174 |

| 2 (-CH(NH₃⁺)) | ~4.0-4.2 | dd | ~55-58 |

| 3 (-CH₂O-) | ~3.8-3.9 | m | ~70-73 |

| 4 (-OCH₃) | ~3.4-3.5 | s | ~58-60 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of D₂O.

-

¹H NMR: Acquire a standard 1D proton spectrum. Verify the predicted chemical shifts, integrations (which should be 1H, 2H, and 3H for positions 2, 3, and 4 respectively), and coupling patterns.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the four distinct carbon signals.

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A critical correlation is expected between the proton at C2 and the two protons at C3, confirming the -CH-CH₂- fragment.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It will definitively link the proton signals to their corresponding carbon signals (H2-C2, H3-C3, H4-C4).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to finalize the structure.

-

Crucial HMBC Correlation: A correlation between the methoxy protons (H4) and the methylene carbon (C3) provides unequivocal evidence that the methoxy group is attached to C3.

-

Other expected correlations: H2 to C1, C3; H3 to C2, C4.

-

Visualizing NMR Connectivity

The relationships established by 2D NMR can be visualized to show how the structure is assembled.

Caption: Key 2D NMR correlations for structure confirmation.

The Definitive Assignment: Stereochemistry

With the connectivity established, the final and most critical step is to confirm the absolute configuration at the C2 chiral center.

Optical Rotation

Expertise & Causality: Chiral molecules rotate plane-polarized light. The direction and magnitude of this rotation, known as the specific rotation ([α]D), is a characteristic physical property. Measuring the optical rotation and comparing it to a literature value for the known (R)-enantiomer provides the first piece of evidence for the absolute configuration. A value that is equal in magnitude but opposite in sign would indicate the (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Trustworthiness: Chiral HPLC is the gold standard for determining enantiomeric purity. The sample is run on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral column, often one based on a cyclodextrin or crown ether derivative, which are effective for separating amino acids.

-

Method Development: Develop an isocratic or gradient mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier) that provides baseline separation of the two enantiomers.

-

Analysis:

-

Inject a certified reference standard of the (S)-enantiomer to determine its retention time.

-

Inject a racemic (50:50) mixture to confirm the retention times of both enantiomers and demonstrate separation capability.

-

Inject the sample of this compound.

-

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Causality: When a suitable single crystal can be grown, SCXRD provides the most definitive and unambiguous structural proof.[9] This technique maps the electron density of the atoms in the crystal lattice, revealing their precise 3D coordinates. For chiral molecules, anomalous dispersion techniques (e.g., using copper radiation) can be used to determine the absolute configuration without reference to any other standard, often expressed as the Flack parameter.[10][11] A Flack parameter close to zero for the assigned (R)-configuration provides absolute proof of stereochemistry.

Integrated Workflow and Conclusion

The structure elucidation of this compound is a process of accumulating and cross-validating evidence. No single technique is sufficient, but together they form a robust, self-verifying system.

Elucidation Workflow Diagram

Caption: Integrated workflow for structure elucidation.

By following this systematic approach, researchers and drug developers can be fully confident in the identity, purity, and stereochemical integrity of this compound, ensuring a solid foundation for its use in pharmaceutical synthesis and research.

References

- The Mass Spectra of Amino-acid and Peptide Deriv

- Infrared Spectroscopy of Amino Acid Side Chains. (2016-03-08).

- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.

- Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.

- FT-IR spectra of amino acids studied in the present work.

- Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed.

- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023-08-18). Analyst (RSC Publishing).

- New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. (2009-01-26).

- Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022-04-21).

- This compound | C4H10ClNO3 | CID 56965747. PubChem.

- ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.

- Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride. (2025-08-07). Journal of Molecular Structure.

- XRD scans of amino acid samples.

- Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics.

- 2-Amino-3-methoxypropanoic acid | Amino Acid Deriv

- Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed.

- X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences.

- X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. NIH.

- The Significance of this compound in Modern Pharmaceutical Manufacturing. (2025-10-12). NINGBO INNO PHARMCHEM CO.,LTD..

- The Critical Link: How this compound Fuels Lacosamide Production. NINGBO INNO PHARMCHEM CO.,LTD..

- Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. (2015-03-13). Cardiff University.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C4H10ClNO3 | CID 56965747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The mass spectra of amino-acid and peptide derivatives - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 7. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. ias.ac.in [ias.ac.in]

- 11. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-methoxypropanoic acid HCl

Introduction

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-Methyl-D-serine hydrochloride, is a chiral amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. Its defined stereochemistry and functional groups make it a valuable building block for complex molecules. Notably, it serves as a critical intermediate in the synthesis of the anticonvulsant medication Lacosamide, where its purity and well-defined properties directly impact the quality and yield of the final active pharmaceutical ingredient (API).[1]

This technical guide provides an in-depth analysis of the core physicochemical properties of (R)-2-Amino-3-methoxypropanoic acid HCl. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a practical framework for characterization, including detailed experimental protocols and the scientific rationale behind them. Understanding these fundamental properties is paramount for process optimization, formulation design, quality control, and ensuring batch-to-batch consistency in a research and manufacturing environment.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The properties of (R)-2-Amino-3-methoxypropanoic acid HCl are intrinsically linked to its specific molecular structure.

Table 1: Compound Identification

| Identifier | Data | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid;hydrochloride | [2] |

| Common Synonyms | O-Methyl-D-serine hydrochloride, (R)-2-AMINO-3-METHOXYPROPANOIC ACID HCL | [2] |

| CAS Number | 86118-10-7 | [2] |

| Molecular Formula | C₄H₁₀ClNO₃ | [2] |

| Molecular Weight | 155.58 g/mol | [2] |

| InChI Key | NLDVBPFPOCWZCE-AENDTGMFSA-N | |

Structurally, the molecule is a derivative of the amino acid serine. It possesses a chiral center at the alpha-carbon (C2) with an (R)-configuration. The side chain hydroxyl group of serine is methylated, forming a methoxy ether. As a hydrochloride salt, the amino group is protonated, which significantly influences properties like solubility.

Core Physicochemical Properties

The bulk properties of the compound dictate its handling, reactivity, and suitability for various applications.

Table 2: General Physicochemical Properties

| Property | Value / Description | Source |

|---|---|---|

| Physical Form | Solid, white powder | [3] |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation.[4] The hydrochloride salt form of this amino acid derivative is expected to be freely soluble in aqueous media. However, precise quantitative determination is essential for process development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][6]

This protocol is designed to measure the solubility of the compound in a given solvent system (e.g., water, buffers) at a controlled temperature.

-

Preparation: Add an excess amount of (R)-2-Amino-3-methoxypropanoic acid HCl to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[7]

-

Equilibration: Place the sealed container in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase via centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by passing it through a fine-pore (e.g., 0.22 µm) filter. This step must be performed carefully to avoid transferring any solid particles.

-

Quantification: Accurately dilute a known volume of the clear supernatant with the solvent. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV, LC-MS, or quantitative NMR (qNMR).

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Shake-Flask method for equilibrium solubility.

Acidity and pKa Determination

As an amino acid derivative, the molecule is amphoteric, containing both an acidic carboxylic acid group and a basic amino group. The pKa values quantify the strength of these groups and are critical for predicting the molecule's charge state at a given pH. The Henderson-Hasselbalch equation provides the theoretical basis for understanding this relationship.[8] Potentiometric titration is the most direct method for experimental pKa determination.[9][10]

This method involves monitoring the pH of a solution of the amino acid as a strong base is added incrementally.

-

System Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9] Place a known volume (e.g., 20 mL) of a precisely prepared aqueous solution of (R)-2-Amino-3-methoxypropanoic acid HCl (e.g., 0.1 M) into a beaker with a magnetic stir bar.[9]

-

Acidification (Optional but Recommended): To capture the titration of the carboxyl group fully, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a starting pH of ~1.5.

-

Titration with Base: Fill a burette with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.2-0.3 mL), recording the pH value after each addition once the reading has stabilized.[9]

-

Data Collection: Continue the titration until the pH reaches ~12.5 to ensure the complete deprotonation of the amino group.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values are determined from the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to pKa₁ (carboxylic acid), and the second midpoint corresponds to pKa₂ (amino group). The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.[11]

Caption: Workflow for pKa determination via titration.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity. For a novel derivative or for routine quality control, NMR and FTIR are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12] For (R)-2-Amino-3-methoxypropanoic acid HCl, ¹H NMR will show the number of different types of protons and their connectivity, while ¹³C NMR will identify all unique carbon environments.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to the compound's high water solubility. Note that labile protons (from -NH₃⁺ and -COOH) will exchange with deuterium and may not be visible.

-

Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing (δ = 0.0 ppm).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.[13]

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign signals to specific protons in the molecule. Assign the signals in the ¹³C spectrum based on chemical shifts and, if necessary, by using 2D NMR experiments like HSQC.

Table 3: Predicted NMR Spectral Data (in D₂O)

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -OCH₃ | ~3.4 (singlet, 3H) | ~60 |

| -CH₂- | ~3.8 (multiplet, 2H) | ~72 |

| α-CH | ~4.1 (multiplet, 1H) | ~55 |

| -COOH | Signal not observed in D₂O | ~175 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14] It is an excellent tool for confirming the presence of key structural motifs.

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[15]

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.[16]

-

Sample Application: Place a small amount of the solid (R)-2-Amino-3-methoxypropanoic acid HCl powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for obtaining a high-quality spectrum.[15]

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber, cm⁻¹) and identify the key absorption bands corresponding to the molecule's functional groups.

Table 4: Expected Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (from -NH₃⁺) | Stretch | 3200 - 2800 (broad) |

| O-H (from -COOH) | Stretch | 3000 - 2500 (broad) |

| C-H | Stretch | 2950 - 2850 |

| C=O (from -COOH) | Stretch | ~1730 |

| N-H (from -NH₃⁺) | Bend | ~1600 - 1500 |

| C-O (from ether) | Stretch | ~1100 |

Conclusion

The physicochemical properties of (R)-2-Amino-3-methoxypropanoic acid HCl—including its identity, solubility, and acidity—are fundamental parameters that govern its application in scientific research and pharmaceutical manufacturing. This guide has provided a structured approach to characterizing this important molecule, combining established data with robust, field-proven experimental protocols for properties that require empirical determination. By applying these methodologies, researchers and developers can ensure the quality, consistency, and optimal performance of this critical synthetic building block, ultimately contributing to the successful production of advanced chemical entities and therapeutics.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Solubility determination of compounds of pharmaceutical interest - Dipòsit Digital. (n.d.).

- This compound | C4H10ClNO3 | CID 56965747. (n.d.). PubChem.

- Solubility & Method for determination of solubility | PPTX - Slideshare. (n.d.). Slideshare.

- 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- ATR-FTIR spectroscopy of biological samples - Specac Ltd. (n.d.). Specac.

- A Brief on The NMR Spectroscopy of Proteins - Conduct Science. (2021). Conduct Science.

- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC - NIH. (n.d.).

- NMR Analysis of Unnatural Amino Acids in N

- Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. (n.d.). Wiley Online Library.

- Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.

- This compound | 86118-10-7. (n.d.). Sigma-Aldrich.

- DEPARTMENT OF BIOTECHNOLOGY. (n.d.). Google AI Search.

- Infrared Spectroscopy of Amino Acid Side Chains - Undergraduate Science Journals. (2016).

- 2-Amino-3-methoxypropanoic acid | Amino Acid Derivative | MedChemExpress. (n.d.). MedChemExpress.

- Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method | Analytical Chemistry - ACS Publications. (2019).

- NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (n.d.). NMIMS.

- Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification - ResearchGate. (2022).

- This compound - PharmaCupboard. (n.d.). PharmaCupboard.

- 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 554184 - PubChem. (n.d.). PubChem.

- Determination of The Pka Values of An Amino Acid | PDF - Scribd. (n.d.). Scribd.

- 2-AMINO-3-METHOXY-2-METHYLPROPANOIC ACID - ChemBK. (n.d.). ChemBK.

- 2-Amino-3-methoxypropanoic acid | Amino Acid Derivative | MedChemExpress. (n.d.). MedChemExpress (Spanish).

- This compound - Hangzhou Huarong Pharm Co., Ltd. (n.d.). Huarong Pharm.

- The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry - The Repository at St. Cloud State. (n.d.). St.

- Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks. (2025). GeeksforGeeks.

- This compound | 86118-10-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2-Amino-3-methoxypropanoic acid | MedChemExpress - Reactivi. (n.d.). MedChemExpress.

- This compound - 医药中间体- 西典实验. (n.d.). C-DIAN.

- (2R)-2-amino-3-hydroxypropanoic acid - PubChem - NIH. (n.d.). PubChem.

- 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem. (n.d.). PubChem.

- 2-Amino-3-methoxypropanoic acid | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience.

- (2R)-2-amino-3-hydroxy(113C)propanoic acid - PubChem. (n.d.). PubChem.

- 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride | 1691615-98-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2-Amino-3-hydroxy-2-methylpropanoic acid - MedchemExpress.com. (n.d.). MedChemExpress.

- This compound - Echemi. (n.d.). Echemi.

- The Critical Link: How this compound Fuels Lacosamide Production - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). INNO PHARMCHEM.

- Showing Compound (R)

- 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride - BLDpharm. (n.d.). BLDpharm.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H10ClNO3 | CID 56965747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo. Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 4. rheolution.com [rheolution.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. scribd.com [scribd.com]

- 11. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 15. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 16. academic.oup.com [academic.oup.com]

(R)-2-Amino-3-methoxypropanoic acid hydrochloride CAS number 86118-10-7

An In-depth Technical Guide to (R)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS: 86118-10-7)

Foreword: The Unseen Pillar of Modern Therapeutics

In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that final molecule is paved with critical components known as intermediates. These molecules are the unsung heroes that dictate the efficiency, purity, and ultimate success of the entire manufacturing process. This guide focuses on one such pivotal molecule: this compound. While seemingly a simple amino acid derivative, its specific stereochemistry and functional groups make it an indispensable building block, most notably in the production of the anticonvulsant medication Lacosamide.[1][2] This document provides a comprehensive technical overview, moving from fundamental properties to practical applications, to equip researchers and developers with the knowledge needed to effectively utilize this key intermediate.

Core Chemical and Physical Identity

This compound, also known by its synonym O-Methyl-D-serine hydrochloride, is a chiral amino acid derivative supplied as a hydrochloride salt to improve stability and handling.[3] Its precise structure is fundamental to its role in stereospecific synthesis.

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 86118-10-7 | [3][4][5][6] |

| Molecular Formula | C₄H₁₀ClNO₃ | [3] |

| Molecular Weight | 155.58 g/mol | [3][5] |

| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid;hydrochloride | [3] |

| Common Synonyms | O-Methyl-D-serine hydrochloride, (R)-2-AMINO-3-METHOXYPROPANOIC ACID HCL | [3][7] |

| Appearance | White to off-white solid powder | [7][8] |

| Purity | Commercially available with purity specifications of ≥95% to ≥98% | [2][4][8] |

| Storage | Store at room temperature in a dry, well-ventilated area under an inert atmosphere. | [4][5][9] |

| Solubility | Soluble in water | [10] |

The Strategic Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a key chiral intermediate for the synthesis of Lacosamide.[1][2] Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an anticonvulsant drug used for the treatment of epilepsy.[11] The efficacy of Lacosamide is critically dependent on its (R)-stereochemistry. Therefore, the synthesis must utilize a chiral building block that introduces this specific stereocenter.

The use of this compound provides a direct and efficient pathway to establish the required stereochemistry early in the synthesis, avoiding complex chiral separations or asymmetric synthesis steps later in the process. This strategic use of a high-purity, stereochemically defined intermediate is a cornerstone of modern, efficient pharmaceutical manufacturing.[2]

Caption: High-level workflow for Lacosamide synthesis.

Analytical Validation and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its inclusion in a GMP (Good Manufacturing Practice) workflow. A multi-faceted analytical approach is required for comprehensive quality control.

Structural and Identity Verification

Standard spectroscopic methods are employed to confirm the molecular structure. While specific spectral data for this exact compound is proprietary to manufacturers, the expected analytical signatures would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of protons and carbons, including the characteristic methoxy group signal and signals corresponding to the propanoic acid backbone. The chiral center influences the magnetic environment, providing a unique spectral fingerprint.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound (119.12 g/mol for the free base) and its fragmentation pattern.[10][12]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and the ether (C-O stretch) linkage.

Purity and Impurity Profiling

Purity is a critical quality attribute, as impurities can carry through the synthesis and compromise the final API.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for assessing the purity of amino acid derivatives. Specific parameters must be optimized for the exact instrumentation and column used.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (where the carboxyl group absorbs).

-

Column Temperature: 30°C.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in Mobile Phase A.

-

-

Chromatographic Run:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run a gradient elution program, for example:

-

0-20 min: Increase Mobile Phase B from 5% to 50%.

-

20-25 min: Increase Mobile Phase B from 50% to 95%.

-

25-30 min: Hold at 95% Mobile Phase B.

-

30-35 min: Return to 5% Mobile Phase B and re-equilibrate.

-

-

-

Data Analysis:

-

Integrate the peak areas of all detected peaks.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

-

Identify and quantify any impurities by comparing their retention times to known impurity standards, if available. Impurity limits are typically set at NMT (Not More Than) 1%.[8]

-

Caption: Workflow for HPLC purity and impurity analysis.

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound is classified with specific hazards that require careful management.

GHS Hazard Classification

| Hazard Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][9] |

Safe Handling and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier against the identified hazards of irritation and ingestion.

-

Engineering Controls:

-

Personal Protective Equipment:

-

Hand Protection:

-

Causality: To prevent skin contact that leads to irritation.[13]

-

Protocol: Wear nitrile or other chemically resistant gloves. Change gloves immediately if they become contaminated.

-

-

Eye and Face Protection:

-

Skin and Body Protection:

-

Causality: To provide a full barrier against skin exposure.

-

Protocol: Wear a lab coat. Ensure it is kept clean and laundered separately from personal clothing. Safety shoes are also recommended.[9]

-

-

Respiratory Protection:

-

Causality: As a secondary measure if engineering controls are insufficient to control dust.

-

Protocol: In case of inadequate ventilation, wear a NIOSH-approved particulate respirator.[9]

-

-

-

Hygiene Measures:

Storage and Stability

-

Conditions: The compound is stable under normal conditions.[9] Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][9]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

Conclusion and Future Outlook

This compound (CAS 86118-10-7) is more than just a chemical intermediate; it is an enabling technology for the efficient, scalable, and stereochemically controlled synthesis of vital medicines like Lacosamide. Its value lies in its precision—providing a pre-formed, chirally pure building block that de-risks and streamlines a complex manufacturing process. For researchers and drug development professionals, a thorough understanding of its properties, analytical validation, and handling requirements is not just a matter of good practice, but a prerequisite for success. As the pharmaceutical industry continues to pursue more complex molecules, the strategic use of high-quality, well-characterized intermediates like this one will remain a critical factor in bringing new therapies to patients safely and efficiently.

References

-

This compound | C4H10ClNO3 | CID 56965747. PubChem, National Center for Biotechnology Information. [Link]

-

The Significance of this compound in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Safety Data Sheet (R)-2-Amino-3-methoxypropanoic acid. metasci. [Link]

-

The Critical Link: How this compound Fuels Lacosamide Production. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound. PharmaCupboard. [Link]

-

2-Amino-3-methoxypropanoic acid | MedChemExpress. Reactivi. [Link]

- Deuterated 2-amino-3-hydroxypropanoic acid derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H10ClNO3 | CID 56965747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 86118-10-7 [sigmaaldrich.com]

- 5. 86118-10-7|this compound|BLD Pharm [bldpharm.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. This compound | 86118-10-7 [sigmaaldrich.cn]

- 8. This compound, CasNo. Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. US8704001B2 - Deuterated 2-amino-3-hydroxypropanoic acid derivatives - Google Patents [patents.google.com]

- 12. reactivi.ro [reactivi.ro]

- 13. sds.metasci.ca [sds.metasci.ca]

Biological activity of O-methyl-D-serine hydrochloride

An In-depth Technical Guide on the Biological Activity of D-Serine Methyl Ester Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Crucial Role of NMDA Receptor Modulation in Neuroscience

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3][4] Unlike other glutamate receptors, the NMDA receptor's activation is a complex process that requires the binding of both glutamate and a co-agonist, traditionally thought to be glycine.[5][6][7] However, a growing body of evidence has established D-serine as a potent and physiologically relevant co-agonist at the NMDA receptor's glycine binding site.[5][7][8][9] The modulation of NMDA receptor activity through its co-agonist site has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, including schizophrenia and cognitive deficits.[9][10][11]

This technical guide focuses on the biological activity of D-Serine Methyl Ester Hydrochloride, a valuable chemical tool for investigating the therapeutic potential of NMDA receptor modulation. Due to its structural similarity to D-serine and its favorable physicochemical properties, this compound serves as a key asset for researchers and drug development professionals in the field of neuroscience.[10][12] This document will provide a comprehensive overview of its mechanism of action, experimental protocols for its characterization, and its applications in neuroscience research.

Physicochemical Properties of D-Serine Methyl Ester Hydrochloride and Related Compounds

Understanding the physicochemical properties of D-Serine Methyl Ester Hydrochloride is essential for its effective use in experimental settings. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its application in various biological assays.[]

| Property | D-Serine Methyl Ester Hydrochloride | O-Methyl-DL-serine |

| Synonyms | D-Ser-OMe·HCl, (R)-Methyl 2-amino-3-hydroxypropanoate hydrochloride | 2-amino-3-methoxypropanoic acid |

| CAS Number | 5874-57-7[10][12][14] | 19794-53-7 |

| Molecular Formula | C4H10ClNO3[12][][14] | C4H9NO3[15] |

| Molecular Weight | 155.58 g/mol [10][12][][14][16] | 119.12 g/mol [15] |

| Appearance | White to off-white crystalline powder[10][17] | White to off-white powder |

| Melting Point | 163-166 °C (decomposes)[10] | Not Available |

| Solubility | Soluble in water[17] | Not Available |

Mechanism of Action: A Prodrug Approach to NMDA Receptor Modulation

D-Serine Methyl Ester Hydrochloride is thought to act as a prodrug of D-serine. The esterification of the carboxyl group increases the compound's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.[10] Once in the central nervous system, it is hypothesized that endogenous esterases hydrolyze the methyl ester, releasing D-serine. This locally increased concentration of D-serine then acts on the glycine binding site of the NMDA receptor, potentiating its activity in the presence of glutamate.

Signaling Pathway of NMDA Receptor Activation

The activation of the NMDA receptor is a multi-step process that is critical for its function in synaptic transmission. The following diagram illustrates the key steps involved in the activation of the NMDA receptor and the proposed site of action for D-serine.

Caption: NMDA receptor activation pathway and the role of D-serine.

Experimental Protocols for Characterizing the Biological Activity

To elucidate the biological activity of D-Serine Methyl Ester Hydrochloride, a series of in vitro and in vivo experiments are essential. These protocols are designed to validate its mechanism of action and assess its functional consequences.

In Vitro Assays

1. High-Throughput Calcium-Flux Assay

This assay is a primary screen to determine if a compound modulates NMDA receptor activity by measuring changes in intracellular calcium levels.[18]

Objective: To assess the ability of D-Serine Methyl Ester Hydrochloride to potentiate NMDA receptor-mediated calcium influx.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells expressing GluN1/GluN2A subunits).

-

Compound Preparation: Prepare a stock solution of D-Serine Methyl Ester Hydrochloride in an appropriate solvent (e.g., sterile water or DMSO) and create a dilution series.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add the test compound (D-Serine Methyl Ester Hydrochloride) at various concentrations.

-

Stimulate the cells with a sub-maximal concentration of glutamate.

-

Measure the fluorescence intensity over time using a plate reader.

-

-

Data Analysis: Calculate the increase in fluorescence, which corresponds to the influx of calcium. Compare the potentiation observed with D-Serine Methyl Ester Hydrochloride to that of a known agonist like D-serine.

2. Electrophysiology: Whole-Cell Patch-Clamp Recordings

Patch-clamp electrophysiology provides a direct measure of NMDA receptor ion channel function and is considered the gold standard for characterizing receptor modulators.

Objective: To directly measure the effect of D-Serine Methyl Ester Hydrochloride on NMDA receptor-mediated currents.

Methodology:

-

Cell Preparation: Use primary neuronal cultures or cell lines expressing NMDA receptors.

-

Recording Setup: Establish a whole-cell patch-clamp configuration.

-

Experimental Protocol:

-

Perfuse the cells with an external solution containing a fixed concentration of glutamate and glycine/D-serine.

-

Apply voltage ramps or steps to elicit NMDA receptor currents.

-

Apply D-Serine Methyl Ester Hydrochloride to the external solution and record the changes in current amplitude.

-

-

Data Analysis: Quantify the potentiation or inhibition of the NMDA receptor current in the presence of the test compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of D-Serine Methyl Ester Hydrochloride.

In Vivo Models

Animal models are crucial for understanding the physiological and behavioral effects of NMDA receptor modulation.

1. Phencyclidine (PCP)-Induced Schizophrenia Model

PCP, an NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents, providing a model to test the efficacy of potential antipsychotics.[19]

Objective: To evaluate the ability of D-Serine Methyl Ester Hydrochloride to reverse PCP-induced cognitive and behavioral deficits.

Methodology:

-

Animal Model: Administer PCP to mice or rats to induce a hyper-glutamatergic state and behavioral abnormalities.

-

Treatment: Administer D-Serine Methyl Ester Hydrochloride to the PCP-treated animals.

-

Behavioral Testing: Conduct a battery of behavioral tests to assess:

-

Cognitive function: Novel object recognition, Morris water maze.

-

Negative symptoms: Social interaction test.

-

Positive symptoms: Prepulse inhibition of the startle reflex.

-

-

Data Analysis: Compare the behavioral performance of the treated group to the PCP-only and control groups.

2. Zebrafish Larvae Model for Developmental Neurotoxicity

Zebrafish larvae offer a high-throughput in vivo model to study the effects of compounds on nervous system development and function.[1][2][3][4]

Objective: To assess the impact of D-Serine Methyl Ester Hydrochloride on early neuronal development and behavior.

Methodology:

-

Animal Model: Use wild-type zebrafish larvae.

-

Compound Exposure: Expose the larvae to different concentrations of D-Serine Methyl Ester Hydrochloride in their water.

-

Behavioral Analysis: Monitor larval behavior, such as locomotor activity and response to stimuli (e.g., light-dark transitions, acoustic startle).

-

Neurodevelopmental Analysis: Use fluorescent reporter lines or immunohistochemistry to examine neuronal morphology and synapse formation.

-

Data Analysis: Quantify changes in behavior and neuronal development in response to compound exposure.

Safety and Toxicity Considerations

While D-serine is an endogenous molecule, high doses have been associated with nephrotoxicity in rats.[20][21] Therefore, it is crucial to conduct thorough safety and toxicity studies for any D-serine-based therapeutic candidate.

Key Safety Assessments:

-

In Vitro Cytotoxicity: Assess the toxicity of D-Serine Methyl Ester Hydrochloride in relevant cell lines (e.g., renal proximal tubule cells).

-

In Vivo Acute and Chronic Toxicity: Conduct dose-ranging studies in animal models to determine the maximum tolerated dose and identify any potential organ toxicities.

-

Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its in vivo disposition.

Currently, there is no significant acute toxicological data identified in the literature for D-Serine Methyl Ester Hydrochloride.[17] However, standard laboratory safety precautions should always be followed when handling this compound.

Conclusion and Future Directions

D-Serine Methyl Ester Hydrochloride is a valuable research tool for exploring the therapeutic potential of NMDA receptor modulation. Its proposed mechanism as a D-serine prodrug offers a promising strategy for enhancing NMDA receptor function in the central nervous system. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of its biological activity.

Future research should focus on:

-

Definitive confirmation of its prodrug properties: Demonstrating its conversion to D-serine in the brain.

-

Elucidation of its full pharmacokinetic and pharmacodynamic profile.

-

Exploration of its therapeutic efficacy in a wider range of preclinical models of neurological and psychiatric disorders.

The continued investigation of compounds like D-Serine Methyl Ester Hydrochloride holds significant promise for the development of novel therapies for debilitating brain disorders.

References

- A Model to Study NMDA Receptors in Early Nervous System Development - PMC. (n.d.).

- A Model to Study NMDA Receptors in Early Nervous System Development - ResearchGate. (n.d.).

- A model to study NMDA receptors in early nervous system development - bioRxiv. (2019, October 16).

- A model to study NMDA receptors in early nervous system development - ResearchGate. (2019, October 16).

- WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents. (n.d.).

- Effects of NMDA receptor modulators on a blood-brain barrier in vitro model - PubMed. (2011, June 7).

- Animal model of schizophrenia: dysfunction of NMDA receptor-signaling in mice following withdrawal from repeated administration of phencyclidine - PubMed. (n.d.).

- D-Serine methyl ester hydrochloride - Chem-Impex. (n.d.).

- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. (2018, July 10).

- D-Serine Methyl Ester Hydrochloride - Santa Cruz Biotechnology. (n.d.).

- A Comparative Analysis of H-DL-Ser-OMe.HCl and Its Enantiomers for Researchers and Drug Development Professionals - Benchchem. (n.d.).

- DL-Serine methyl ester hydrochloride - Chem-Impex. (n.d.).

- D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem. (n.d.).

- Showing metabocard for O-Methyl-DL-serine (HMDB0341365). (2022, September 9).

- O-Methylserine | C4H9NO3 | CID 88250 - PubChem - NIH. (n.d.).

- D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor - ChemicalBook. (2023, September 5).

- N-α-Methyl-D-serine hydrochloride - (CAS 2044710-40-7) - BOC Sciences Amino Acid. (n.d.).

- D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - Frontiers. (n.d.).

- D-Serine: A Cross Species Review of Safety - Frontiers. (n.d.).

- The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PubMed Central. (2024, April 12).

- D-Serine: A Cross Species Review of Safety - PubMed. (2021, August 10).

- D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor - PubMed. (n.d.).

- D-Serine methyl ester 98 5874-57-7 - Sigma-Aldrich. (n.d.).

- O-Methyl-DL-serine 19794-53-7 - Sigma-Aldrich. (n.d.).

- Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus | PNAS. (n.d.).

Sources

- 1. A Model to Study NMDA Receptors in Early Nervous System Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]

- 9. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 10. chemimpex.com [chemimpex.com]

- 11. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. D-Serine methyl ester hydrochloride | C4H10ClNO3 | CID 11446470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal model of schizophrenia: dysfunction of NMDA receptor-signaling in mice following withdrawal from repeated administration of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]

- 21. D-Serine: A Cross Species Review of Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (R)-2-Amino-3-methoxypropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, a chiral amino acid derivative also identified as O-Methyl-D-serine hydrochloride, is a compound of significant interest in neuroscience and pharmaceutical development. While it is recognized as a key intermediate in the synthesis of the antiepileptic drug Lacosamide, its intrinsic biological activity warrants a thorough investigation. This technical guide synthesizes the current understanding and presents a well-supported hypothesis for its primary mechanism of action. Based on its structural analogy to the potent endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, it is proposed that this compound functions as a modulator of the NMDA receptor, specifically at the glycine binding site on the GluN1 subunit. This guide will delve into the foundational principles of NMDA receptor function, the established role of D-serine, the structural basis for the hypothesized mechanism of its O-methylated analog, and the requisite experimental methodologies for its validation.

Introduction: The Enigmatic Profile of a D-Serine Analog

This compound (PubChem CID: 56965747) is a synthetic amino acid derivative.[1] Its significance in the pharmaceutical industry is primarily linked to its role as a crucial chiral building block in the manufacturing of Lacosamide, an anticonvulsant medication.[2] Lacosamide's primary mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels, a pathway distinct from the proposed action of its precursor.[2] This guide focuses on the inherent biological activity of this compound, separate from its synthetic utility.

The core of our hypothesis lies in the structural similarity of this compound to D-serine. D-serine is a well-established endogenous co-agonist of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] Understanding the mechanism of this compound, therefore, begins with a comprehensive understanding of the NMDA receptor and the pivotal role of its glycine co-agonist site.

The NMDA Receptor: A Hub of Synaptic Plasticity

The NMDA receptor is a heterotetrameric ligand-gated ion channel essential for excitatory neurotransmission in the central nervous system. Its activation is a complex process requiring the simultaneous binding of two distinct agonists: glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[4][5] This dual-agonist requirement makes the NMDA receptor a "coincidence detector," firing only when both presynaptic glutamate release and sufficient co-agonist presence occur.

The Critical Role of the Glycine Co-agonist Site

The glycine binding site on the GluN1 subunit is a crucial modulatory domain. The binding of a co-agonist induces a conformational change in the GluN1 subunit, which is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit.[5] D-serine has been identified as a potent endogenous co-agonist at this site, often demonstrating higher potency than glycine in certain brain regions.[3] The concentration of D-serine in the synaptic cleft is a key determinant of NMDA receptor activity and, consequently, synaptic plasticity.

Hypothesized Mechanism of Action: Modulation of the NMDA Receptor Glycine Site

Based on the structural parallels between this compound (O-Methyl-D-serine) and D-serine, we postulate that its primary mechanism of action involves interaction with the glycine binding site on the GluN1 subunit of the NMDA receptor. The presence of the D-serine backbone suggests a high likelihood of affinity for this site.

The key structural difference is the methylation of the hydroxyl group at the 3-position. This modification could potentially alter the binding affinity and functional activity in several ways:

-

Agonist Activity: The O-methyl group may not significantly hinder the key interactions required for agonist activity, allowing the compound to act as a full or partial agonist, similar to D-serine.

-

Antagonist Activity: The steric bulk or altered electronic properties of the methoxy group could prevent the conformational changes necessary for channel activation, leading to competitive antagonism at the glycine site.

-

Modulatory Activity: The compound might bind to the site and allosterically modulate the binding of the endogenous co-agonists, either potentiating or inhibiting their effects.

The precise nature of this interaction—whether it is agonistic, antagonistic, or modulatory—remains to be elucidated through direct experimental evidence. A Chinese patent for the synthesis of O-methyl-D-serine mentions its use in synthesizing Lacosamide and describes Lacosamide as a "Novel nmda receptor Glycine site combines antagonist," which may suggest a potential antagonist role for related structures, although this is not the established mechanism for Lacosamide itself.[6]

Signaling Pathway Diagram

Figure 1. Hypothesized interaction with the NMDA receptor signaling pathway.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To validate the hypothesized mechanism of action and determine the precise pharmacological profile of this compound, a series of well-established in vitro and in vivo experiments are required.

In Vitro Assays

| Experiment | Objective | Methodology |

| Radioligand Binding Assay | To determine the binding affinity (Ki) for the NMDA receptor glycine site. | Utilize radiolabeled glycine site antagonists (e.g., [³H]DCKA) in the presence of varying concentrations of this compound to determine its ability to displace the radioligand from the receptor. |

| Electrophysiology (Patch-Clamp) | To characterize the functional activity (agonist, antagonist, or modulator) and potency (EC₅₀ or IC₅₀). | Perform whole-cell voltage-clamp recordings from cultured neurons or cells expressing recombinant NMDA receptors. Apply glutamate and varying concentrations of the test compound to measure changes in NMDA receptor-mediated currents. |

| Fluorescent Calcium Imaging | To assess the impact on intracellular calcium influx following NMDA receptor activation. | Use calcium-sensitive fluorescent dyes (e.g., Fura-2) in cultured neurons to measure changes in intracellular calcium concentrations in response to NMDA and the test compound. |

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a standard procedure to assess the functional effects of this compound on NMDA receptor currents.

-

Cell Preparation: Culture primary hippocampal neurons or a cell line (e.g., HEK293) stably expressing human GluN1 and GluN2A subunits.

-

Electrode and Solution Preparation:

-

Prepare borosilicate glass patch pipettes with a resistance of 3-5 MΩ.

-

The internal solution should contain (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with CsOH.

-

The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 glycine (to allow for competitive binding studies), adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX, 1 µM) should be included to block voltage-gated sodium channels.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a saturating concentration of glutamate (e.g., 100 µM) along with varying concentrations of this compound.

-

To test for agonism, apply the compound in the absence of exogenous glycine.

-

To test for antagonism, apply the compound in the presence of a known concentration of glycine or D-serine.

-

-

Data Analysis: Measure the peak amplitude of the inward current. Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Workflow Diagram

Figure 2. A streamlined workflow for the experimental validation.

Structure-Activity Relationship (SAR) Considerations

The field of medicinal chemistry has extensively explored the SAR of ligands for the NMDA receptor glycine site.[7][8] Generally, the site accommodates small amino acids. Key interactions involve the α-carboxylate and α-amino groups. The O-methylation of D-serine introduces a modification at a position that could influence the molecule's conformation and interaction with the binding pocket. Insights from studies on other D-serine analogs can provide a predictive framework for how this change might affect activity. For instance, the size and electronics of the substituent at the 3-position are critical determinants of agonist versus antagonist properties.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its biological effects through the modulation of the NMDA receptor, specifically at the glycine co-agonist site. Its structural relationship to D-serine provides a solid foundation for this proposed mechanism. However, it is imperative to underscore that direct experimental validation is currently lacking in the public domain.

Future research should prioritize the in vitro pharmacological characterization of this compound using the methodologies outlined in this guide. Determining its binding affinity, functional activity as an agonist or antagonist, and its potency will be pivotal in confirming its mechanism of action. Furthermore, in vivo studies will be necessary to understand its physiological effects and therapeutic potential. A thorough understanding of the mechanism of this compound will not only clarify its own biological role but also contribute to the broader understanding of NMDA receptor pharmacology and the development of novel therapeutics targeting this critical receptor system.

References

-

Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]

-

Jespersen, A., Tajima, N., Fernandez-Cuervo, G., Muto, T., & Furukawa, H. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron, 81(2), 366-378. [Link]

-

NEI. (2024). Part 3: Structure and Function of the NMDA Receptor. YouTube. [Link]

-

Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2006). Lacosamide: a review of preclinical properties. CNS drug reviews, 12(1), 21–42. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56965747, this compound. Retrieved from [Link]

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

- Nanjing Redwood Biotechnology Co Ltd. (2016). Synthesis method of O-methyl-D-serine.

-

Panatier, A., Theodosis, D. T., Mothet, J. P., Touquet, B., Pollegioni, L., Poulain, D. A., & Oliet, S. H. (2006). Glia-derived D-serine controls NMDA receptor activity and synaptic memory. Cell, 125(4), 775–784. [Link]

-

Coyle, J. T., Balu, D., & Puhl, M. (2020). D-serine, the Shape-Shifting NMDA Receptor Co-agonist. The Neuroscientist, 26(5-6), 437-451. [Link]

-

Mor-Artal, A., et al. (2015). Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. Methods in molecular biology, 1237, 129–141. [Link]

-

Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of medicinal chemistry, 37(24), 4053–4067. [Link]

-

Stein, M. S., et al. (2021). D-serine Inhibits Non-ionotropic NMDA Receptor Signaling. The Journal of neuroscience, 41(32), 6829–6840. [Link]

Sources

- 1. This compound | C4H10ClNO3 | CID 56965747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lacosamide: A Review of Preclinical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 7. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Preamble: The Imperative of Chirality in Modern Drug Design

An In-depth Technical Guide to Chiral Amino Acid Intermediates for Drug Development

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images, is a cornerstone of modern pharmaceutical science.[1][] In the context of drug development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can profoundly influence its pharmacological activity, metabolic fate, and potential toxicity.[1] Biological systems, composed of chiral entities like L-amino acids and D-sugars, are inherently stereoselective.[1] Enzymes and receptors often interact preferentially with only one enantiomer of a chiral drug molecule, much like a hand fitting into a specific glove.[1][] Consequently, the two enantiomers of a chiral drug can exhibit vastly different biological effects; one may be therapeutic while its mirror image could be inactive or, in some cases, harmful.[1][]

Chiral amino acids are pivotal in this landscape, serving as essential building blocks for a vast array of pharmaceuticals, from peptides and proteins to complex small molecules.[4][5][6][7] The ability to synthesize and analyze these intermediates with high enantiomeric purity is therefore not merely a technical exercise but a critical necessity for ensuring the safety and efficacy of modern medicines.[][8] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, analysis, and application of chiral amino acid intermediates, grounded in the principles of scientific integrity and practical, field-proven insights.

Part 1: The Synthetic Arsenal: Strategies for Accessing Enantiopure Amino Acids

The demand for enantiomerically pure amino acids has driven the development of a diverse array of synthetic methodologies.[6] The choice of strategy depends on factors such as the scale of synthesis, the desired structural complexity, and economic and environmental considerations.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to directly produce a single enantiomer, offering an efficient and often more economical alternative to the resolution of racemic mixtures.[]

1.1.1. Catalytic Asymmetric Synthesis

This powerful approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[5]

-

Metal-Catalyzed Asymmetric Hydrogenation: A widely used industrial method, this technique often involves the hydrogenation of prochiral precursors like enamides using chiral transition metal complexes (e.g., rhodium or ruthenium with chiral phosphine ligands) to produce enantioenriched α-amino acid esters.[5][6]

-

Asymmetric Alkylation and Amination: These methods directly establish the chiral center. Asymmetric alkylation of glycine enolates, for instance, can be achieved using chiral phase-transfer catalysts to introduce the amino acid side chain stereoselectively.[5] Asymmetric amination introduces the amino group in a stereocontrolled manner, for example, through the enantioselective transfer from a chiral amine source.[5]

-

Chiral Ni(II) Complexes: The use of chiral Ni(II) complexes of Schiff bases has emerged as a powerful tool for the asymmetric synthesis of a wide variety of non-canonical and tailor-made α-amino acids, including α-deuterated and fluorinated variants.[9][10] This method often proceeds via dynamic kinetic resolution.[9]

1.1.2. Chiral Auxiliary-Mediated Synthesis

In this strategy, a prochiral substrate is attached to a chiral auxiliary, a molecule that directs a subsequent reaction to occur diastereoselectively.[5] After the desired chiral center is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and camphor sultam derivatives.[5] This method is highly versatile, particularly for constructing complex side chains.[5]

Biocatalysis: Nature's Approach to Enantioselectivity

Enzymatic methods offer high selectivity and operate under mild, environmentally friendly conditions, making them an attractive alternative to traditional chemical synthesis.[5][11]

1.2.1. Enzymatic Asymmetric Synthesis

This approach uses enzymes to directly convert a prochiral starting material into a single enantiomer.[12] Key enzymatic routes include:

-

Asymmetric Reductive Amination of Keto Acids: Catalyzed by amino acid dehydrogenases (AADHs), this method converts α-keto acids into chiral α-amino acids using ammonia as the amino donor and a cofactor like NAD(P)H as the reducing agent.[8][12]

-

Asymmetric Amination with Transaminases: Transaminases catalyze the transfer of an amino group from a donor substrate to a prochiral ketone or keto acid, a highly stereoselective process.[13]

-

Enantioselective Addition of Ammonia to α,β-Unsaturated Acids. [11][12]

1.2.2. Enzymatic Kinetic Resolution

Kinetic resolution separates a racemic mixture by leveraging the fact that an enzyme reacts at different rates with the two enantiomers.[12] This results in an enantio-enriched sample of the less reactive enantiomer and a product from the more reactive one. While effective, this method is limited by a maximum theoretical yield of 50% for a single enantiomer.[12]

The Chiral Pool: Leveraging Nature's Readily Available Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[5] For instance, abundant and inexpensive amino acids like L-glutamic acid can be chemically transformed into other chiral amino acids, bypassing the need for de novo asymmetric synthesis or resolution.[5]

Part 2: Purification and Resolution: Isolating the Desired Enantiomer

When a synthetic route yields a racemic or enantiomerically-enriched-but-not-pure mixture, a resolution step is necessary to isolate the desired enantiomer.

Classical Resolution of Racemates

This traditional method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. This method, while historically significant, can be labor-intensive.

Chromatographic Resolution: The Cornerstone of Chiral Separation

Chromatography is the most powerful and widely used technique for separating enantiomers.[14]

2.2.1. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)